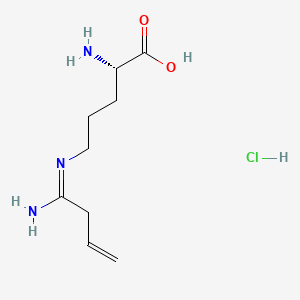

Vinyl-L-NIO (hydrochloride)

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Vinyl-L-NIO-Hydrochlorid beinhaltet die Reaktion von L-Ornithin mit einem geeigneten Vinylierungsmittel unter kontrollierten Bedingungen. Die Reaktion verläuft typischerweise über die Bildung eines Zwischenprodukts, das dann durch Zugabe von Salzsäure zum Endprodukt umgewandelt wird. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen .

Industrielle Produktionsverfahren für Vinyl-L-NIO-Hydrochlorid ähneln der Synthese im Labormaßstab, werden jedoch zur Verarbeitung größerer Mengen hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Vinyl-L-NIO-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Vinyl-L-NIO-Hydrochlorid in verschiedene reduzierte Formen umwandeln.

Substitution: Die Vinylgruppe in der Verbindung kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Vinyl-L-NIO has been extensively studied for its effects on cardiac function and calcium cycling. In experiments involving mouse and rat ventricular cardiomyocytes, the application of Vinyl-L-NIO significantly increased the amplitude of calcium transients. This suggests that inhibition of nNOS enhances calcium signaling, which is critical for cardiac contractility .

Case Study:

A study demonstrated that Vinyl-L-NIO at a concentration of 100 μM led to marked increases in intracellular calcium levels, highlighting its potential therapeutic implications for heart failure and other cardiovascular diseases.

Neurobiology

In neurobiological contexts, Vinyl-L-NIO serves as a crucial tool for studying the role of nitric oxide in neuronal signaling. The compound's ability to inhibit nNOS allows researchers to investigate the contributions of NO to various neurological disorders.

Application Insights:

- Migraine Treatment: Clinical trials have explored the use of Vinyl-L-NIO in migraine management by modulating NO levels. A specific study indicated that intravenous administration of L-NMA (a related compound) reduced migraine symptoms by affecting NO pathways .

- Neurodegenerative Diseases: Research indicates that dysregulation of NO synthesis may contribute to neurodegenerative conditions. Vinyl-L-NIO's selective inhibition could provide insights into therapeutic strategies targeting these diseases.

Cancer Research

Vinyl-L-NIO has shown promise in cancer research, particularly regarding its effects on tumor microenvironments and cytokine production. Studies have indicated that it can inhibit cytokine-induced NO production in colorectal adenocarcinoma cells, suggesting a potential role in cancer therapy .

Data Table: Effects of Vinyl-L-NIO on Cancer Cell Lines

| Cell Line | Treatment Concentration | Effect on NO Production |

|---|---|---|

| Human Colorectal Adenocarcinoma | 1 μM | Significant inhibition observed |

| Breast Cancer Cells | 10 μM | Reduced cell proliferation |

Wirkmechanismus

Vinyl-L-NIO hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is irreversible in the presence of NADPH and oxygen, leading to a decrease in nitric oxide production .

Vergleich Mit ähnlichen Verbindungen

Vinyl-L-NIO-Hydrochlorid ist einzigartig in seiner hohen Selektivität für nNOS im Vergleich zu anderen Stickstoffoxidsynthase-Inhibitoren. Ähnliche Verbindungen sind:

L-NAME (Nω-Nitro-L-Argininmethylester): Ein nicht-selektiver Inhibitor aller Stickstoffoxidsynthase-Isoformen.

7-Nitroindazol: Ein selektiver Inhibitor von nNOS, jedoch mit unterschiedlichen Bindungseigenschaften.

Aminoguanidin: Inhibiert hauptsächlich iNOS mit einer gewissen Aktivität gegen nNOS und eNOS.

Die Einzigartigkeit von Vinyl-L-NIO-Hydrochlorid liegt in seiner Fähigkeit, nNOS selektiv zu inhibieren, ohne eNOS und iNOS signifikant zu beeinflussen, was es zu einem wertvollen Werkzeug in der Forschung zur neuronalen Stickstoffoxidsynthase macht .

Biologische Aktivität

Vinyl-L-NIO (hydrochloride), also known as N5-(1-Imino-3-butenyl)-L-ornithine, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound plays a significant role in the modulation of nitric oxide (NO) production, which is crucial for various physiological and pathological processes. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Vinyl-L-NIO selectively inhibits nNOS over other isoforms of nitric oxide synthase (NOS), including endothelial NOS (eNOS) and inducible NOS (iNOS). The inhibition occurs with an IC50 value of approximately 100 nM for nNOS, while significantly higher concentrations are required to inhibit eNOS and iNOS, with Ki values of 12 μM and 60 μM respectively . This selectivity makes Vinyl-L-NIO a valuable tool for studying the specific roles of nNOS in various biological contexts.

Pharmacological Properties

The pharmacological profile of Vinyl-L-NIO includes:

- Potency : Highly selective for nNOS with a Ki value of 100 nM.

- Irreversible Inhibition : Exhibits irreversible inactivation of nNOS with a kinact of 0.078 min in the presence of NADPH and O2 .

- In Vivo Effects : In animal models, Vinyl-L-NIO has been shown to suppress LPS-induced fever in rats when administered intracerebroventricularly at doses of 10 µg .

Table 1: Comparative Inhibition Potency of Vinyl-L-NIO

| NOS Isoform | IC50/Ki Value | Selectivity Ratio |

|---|---|---|

| nNOS | 100 nM | 1 |

| eNOS | 12 µM | 120 |

| iNOS | 60 µM | 600 |

Nitric Oxide Production

Nitric oxide is a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response. Excessive NO production can lead to pathological conditions such as neurodegeneration and inflammation. By selectively inhibiting nNOS, Vinyl-L-NIO serves as a potential therapeutic agent in conditions where NO overproduction is detrimental.

Case Studies

- Neuroprotection : In studies involving neuronal cells, Vinyl-L-NIO effectively blocked ADM-induced NO release, demonstrating its potential role in neuroprotection by modulating excitotoxicity associated with excessive NO production .

- Sepsis Models : In experimental sepsis models, the administration of Vinyl-L-NIO showed promising results in reducing systemic inflammatory responses, suggesting its therapeutic potential in managing septic shock by controlling NO levels .

- Cardiovascular Studies : Clinical investigations using L-NMA (a related compound) have indicated that modulation of NO synthase can influence hemodynamics significantly, which may extend to findings relevant to Vinyl-L-NIO's effects on vascular resistance and blood pressure regulation .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWIMDZKSYTKCZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849566 | |

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728944-69-2 | |

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.